Bis(phenylethynyl)dimethylsilane

Description

The exact mass of the compound Dimethylbis(phenylethynyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

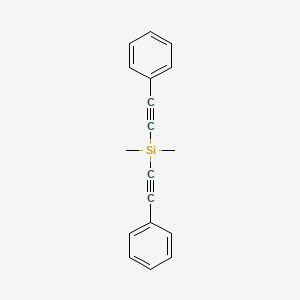

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl-bis(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBLIVYQOCFXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451823 | |

| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-08-3 | |

| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylbis(phenylethynyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Bis(phenylethynyl)dimethylsilane

Introduction: A Versatile Building Block in Materials Science

Bis(phenylethynyl)dimethylsilane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two phenylethynyl groups.[1] This unique structure, combining the flexibility and thermal stability associated with siloxanes with the rigidity and electronic properties of aromatic acetylenic units, makes it a highly valuable monomer and intermediate in the synthesis of advanced materials.[1][2] Its applications span high-performance polymers, organic electronics, and specialty coatings, where it imparts enhanced thermal stability, mechanical strength, and desirable electronic characteristics.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and the analytical techniques used for its characterization, aimed at researchers and professionals in materials science and drug development.

Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its well-defined molecular architecture. The linear phenylethynyl groups provide a rigid scaffold, while the dimethylsilyl unit introduces flexibility and solubility in common organic solvents.[1]

Core Molecular Attributes

| Property | Value | Source(s) |

| CAS Number | 2170-08-3 | [2][3][4] |

| Molecular Formula | C₁₈H₁₆Si | [2][3][5] |

| Molecular Weight | 260.41 g/mol | [2][3][5] |

| Appearance | White to light yellow powder or crystal | [3][4] |

| Melting Point | 78 - 83 °C | [2][4] |

| Boiling Point | 177 °C at 3 mmHg | [2] |

| Solubility | Soluble in organic solvents | [1] |

Structural Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methyl protons on the silicon atom and the aromatic protons of the phenyl groups.[6]

-

¹³C NMR (in CDCl₃): The carbon spectrum is particularly informative, showing distinct signals for the methyl carbons, the aromatic carbons, and the characteristic acetylenic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The presence of the alkyne and aromatic moieties gives rise to characteristic absorption bands. A prominent feature is the C≡C stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound can be investigated using UV-Vis spectroscopy. The conjugated system of the phenylethynyl groups results in strong absorption in the ultraviolet region. A reported maximum absorption (λmax) is observed at 249 nm in cyclohexane.[4]

Reactivity and Applications in Synthesis

The chemical versatility of this compound stems from the reactivity of its phenylethynyl groups, which can participate in a variety of chemical transformations.[1]

Polymerization and Cross-Linking

The terminal alkyne functionalities serve as reactive sites for polymerization and cross-linking reactions.[1][2] This property is extensively utilized in the development of high-performance polymers with enhanced thermal stability and mechanical properties, crucial for applications in the aerospace and electronics industries.[2] The incorporation of the siloxane structure can improve the melt processability of oligoimides, and the thermal stability of the resulting polyimides can be significantly enhanced through high-temperature postcuring due to the oxidative cross-linking of the siloxane and phenylethynyl groups.[7][8]

Sonogashira Coupling

The phenylethynyl groups can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[9][10] This allows for the synthesis of more complex and extended π-conjugated systems for applications in organic electronics.

Hydrosilylation

The carbon-carbon triple bonds can undergo hydrosilylation reactions, providing a pathway to new organosilicon materials with tailored properties.

Click Chemistry

The terminal alkynes are suitable substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of complex molecular architectures.

Experimental Protocol: Synthesis via Sonogashira Coupling

The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between dichlorodimethylsilane and phenylacetylene.

Step-by-Step Methodology

-

Reaction Setup: A flame-dried reaction flask is charged with a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a suitable solvent such as toluene or THF.

-

Reagent Addition: Phenylacetylene and a base (e.g., triethylamine or diisopropylamine) are added to the reaction mixture.

-

Substrate Introduction: Dichlorodimethylsilane is added dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated ammonium salt. The filtrate is then washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Thermal Properties and Stability

This compound exhibits good thermal stability, a property that is imparted to the polymers derived from it.[2] The phenylethynyl groups can undergo thermal cross-linking at elevated temperatures, leading to the formation of a highly stable, cross-linked network. This process is crucial for the performance of these materials in high-temperature applications.

Photophysical Properties

The photophysical properties of molecules containing the phenylethynyl moiety are of significant interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][11] While detailed photophysical data for this compound itself is not extensively reported in the provided search results, related compounds like 9,10-Bis(phenylethynyl)anthracene are known for their strong fluorescence.[12][13] The investigation of the absorption and emission properties of this compound and its derivatives is a promising area for research in the field of organic electronics.[9]

Conclusion

This compound is a compound of significant academic and industrial interest due to its unique combination of properties. Its robust thermal stability, processability, and versatile reactivity make it an invaluable component in the design and synthesis of next-generation materials. For researchers and developers, a thorough understanding of its chemical properties is paramount to unlocking its full potential in a wide array of applications, from advanced composites to novel electronic devices.

References

- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]

- 4. This compound | 2170-08-3 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]

- 11. Bis(phenylethynyl)arene Linkers in Tetracationic Bis‐triarylborane Chromophores Control Fluorimetric and Raman Sensing of Various DNAs and RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9,10-Bis(phenylethynyl)anthracene | C30H18 | CID 82338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Bis(phenylethynyl)dimethylsilane

Foreword: The Significance of Bis(phenylethynyl)dimethylsilane in Modern Materials Science

This compound is an organosilicon compound featuring a central dimethylsilyl group flanked by two phenylethynyl moieties. This unique molecular architecture imparts a combination of desirable properties, including thermal stability, rigidity from the aromatic and acetylenic units, and processability conferred by the flexible dimethylsilyl linker. These characteristics make it a valuable monomer and building block in the synthesis of advanced polymers and materials. Its applications span high-performance coatings, organic electronics, and thermally resistant composites.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering researchers and drug development professionals a detailed protocol and the scientific rationale behind the procedural choices.

I. Synthetic Pathways to this compound

The synthesis of this compound can be approached through several methodologies. The most prevalent and reliable method involves the reaction of a phenylethynyl nucleophile with a dichlorodimethylsilane electrophile. This can be achieved via a Grignard reaction or by using an organolithium reagent. An alternative conceptual approach, though less commonly detailed for this specific molecule, is the Sonogashira cross-coupling reaction.

A. Synthesis via Organolithium Reagent: A Robust and High-Yield Protocol

This method, adapted from a well-established procedure in Organic Syntheses[2], is favored for its high yield and reliability. The core of this synthesis is the generation of lithium phenylacetylide, a potent nucleophile, which then displaces the chlorine atoms on dichlorodimethylsilane.

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is paramount. Both n-butyllithium and the intermediate lithium phenylacetylide are highly reactive towards water. Any moisture present would quench these reagents, significantly reducing the yield.

-

Low-Temperature Control: The initial deprotonation of phenylacetylene is performed at a very low temperature (-78 °C). This is to control the exothermicity of the reaction and to prevent side reactions, such as the polymerization of phenylacetylene or reactions with the solvent.

-

Slow Addition of Reagents: The dropwise addition of n-butyllithium and dichlorodimethylsilane ensures that the reaction remains controlled and that localized high concentrations of reagents do not lead to unwanted byproducts.

-

Quenching with Saturated Ammonium Chloride: The reaction is quenched with an aqueous solution of ammonium chloride. This serves to neutralize any remaining reactive organometallic species and to protonate the lithium alkoxide byproducts, facilitating their removal during the workup.

Materials:

-

Phenylacetylene

-

n-Butyllithium (in hexanes)

-

Dichlorodimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Celite

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnels

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A 250-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa is flame-dried and allowed to cool under a stream of inert gas (argon or nitrogen).

-

To the flask, add phenylacetylene (2.0 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 equivalents) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

In a separate, dry dropping funnel, prepare a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous THF.

-

Add the dichlorodimethylsilane solution dropwise to the lithium phenylacetylide solution, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with hexanes.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol.

Caption: Workflow for the synthesis of this compound via an organolithium reagent.

B. Alternative Synthetic Route: Sonogashira Coupling

While a detailed, optimized protocol for the direct synthesis of this compound via a double Sonogashira coupling is not as readily available in the literature, this powerful C-C bond-forming reaction is a theoretically viable and important alternative. The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

In a hypothetical application to synthesize the target molecule, dichlorodimethylsilane would be coupled with two equivalents of phenylacetylene. However, the reactivity of the Si-Cl bond under these conditions would need careful optimization to be competitive with the more conventional C-X bond activation in standard Sonogashira reactions.

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

Methyl Protons (Si-(CH₃)₂): A sharp singlet is expected for the six equivalent protons of the two methyl groups attached to the silicon atom. The chemical shift will be in the upfield region, typically around 0.4-0.6 ppm, due to the electropositive nature of silicon.

-

Aromatic Protons (C₆H₅): The protons on the two phenyl rings will appear as a multiplet in the aromatic region, typically between 7.2 and 7.6 ppm.

-

Methyl Carbons (Si-(CH₃)₂): A single peak in the upfield aliphatic region, typically below 0 ppm.

-

Alkynyl Carbons (C≡C): Two distinct signals are expected for the sp-hybridized carbons of the triple bond, usually in the range of 80-110 ppm.

-

Aromatic Carbons (C₆H₅): Several signals will be present in the aromatic region (120-140 ppm), corresponding to the different carbon environments within the phenyl rings.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.45 | Singlet | 6H |

| Ar-H | ~7.3-7.5 | Multiplet | 10H |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| Si-CH₃ | ~-2.0 |

| C≡C | ~90, ~105 |

| Aromatic C | ~123, ~128, ~129, ~132 |

(Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.)

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡C stretch (alkyne) | ~2150-2160 | Medium to Weak |

| C-H stretch (aromatic) | ~3050-3100 | Medium |

| C=C stretch (aromatic) | ~1480-1600 | Medium |

| Si-CH₃ stretch | ~1250 | Strong |

| Si-C stretch | ~800 | Strong |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₈H₁₆Si), the expected molecular weight is approximately 260.41 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 260.

III. Physicochemical Properties and Applications

This compound is typically a white to off-white solid at room temperature. Its unique structure makes it a valuable component in materials science.[1]

-

Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polysiloxanes and other silicon-containing polymers. The incorporation of the rigid phenylethynyl units enhances the thermal stability and mechanical strength of the resulting polymers.

-

Organic Electronics: The conjugated π-system of the phenylethynyl groups suggests potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

High-Performance Coatings and Adhesives: Its thermal stability and ability to form cross-linked networks make it a candidate for use in high-performance coatings and adhesives, particularly in the aerospace and automotive industries.

IV. Conclusion

This technical guide has provided a detailed, step-by-step protocol for the synthesis of this compound, grounded in the principles of organometallic chemistry. The comprehensive characterization data and discussion of its properties and applications underscore its importance as a versatile building block in materials science. The methodologies and data presented herein are intended to provide researchers and professionals with a solid foundation for the synthesis and utilization of this valuable compound.

V. References

-

CymitQuimica. Dimethyl[bis(phenylethynyl)]silane. --INVALID-LINK--

-

Morra, N. A.; Pagenkopf, B. L. 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Org. Synth.2008 , 85, 53. --INVALID-LINK--

References

An In-depth Technical Guide to Bis(phenylethynyl)dimethylsilane

Subject: Bis(phenylethynyl)dimethylsilane CAS Number: 2170-08-3 (Note: This guide clarifies the correct CAS number, which is widely cited in chemical literature and supplier databases, as opposed to the number provided in the topic prompt.)

Introduction

This compound is a versatile organosilicon compound featuring a central silicon atom bonded to two methyl groups and two phenylethynyl groups.[1] This unique molecular architecture, combining the flexibility and thermal stability of a siloxane backbone with the rigidity and electronic properties of aromatic acetylene units, makes it a compound of significant interest in materials science.[2] It serves as a crucial building block for advanced polymers, a component in organic electronic devices, and a modifying agent for high-performance coatings and adhesives.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[4] The combination of the dimethylsilyl core and the phenylacetylene arms imparts a unique set of physical and chemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2170-08-3 | [1][2][3][4][5][6] |

| Molecular Formula | C18H16Si | [2][3][4][6] |

| Molecular Weight | 260.41 g/mol | [2][3][4][6] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 79 - 83 °C | [2][6] |

| Boiling Point | 177 °C at 3 mmHg (Lit.) / 180 °C at 4mm | [2][6] |

| Purity | ≥ 98% (GC) | [2][5] |

| Storage Conditions | Store at room temperature or 2-8°C, protect from light | [6] |

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction. This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Reaction Principle

In this specific synthesis, dichlorodimethylsilane is reacted with two equivalents of phenylacetylene. The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a suitable base (e.g., an amine) which also often serves as the solvent. The base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.

The catalytic cycle involves the oxidative addition of the silicon-halogen bond to the palladium(0) complex, followed by the formation of a copper(I) acetylide from phenylacetylene. A transmetalation step then transfers the acetylide group to the palladium complex, and subsequent reductive elimination yields the desired product and regenerates the palladium(0) catalyst.

Experimental Workflow: Sonogashira Coupling

Below is a generalized, step-by-step protocol for the synthesis of this compound.

References

- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]

- 5. Dimethylbis(phenylethynyl)silane | 2170-08-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 2170-08-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of Bis(phenylethynyl)dimethylsilane

This guide provides a comprehensive analysis of the spectroscopic data for Bis(phenylethynyl)dimethylsilane, a key organosilicon compound with applications in materials science and as a precursor in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction

This compound, with the chemical formula C₁₈H₁₆Si, possesses a unique molecular architecture featuring a central dimethylsilyl group flanked by two phenylethynyl moieties. This structure imparts a combination of properties derived from both the rigid aromatic and acetylenic units and the flexible dimethylsilyl linker, making it a subject of interest for the development of novel polymers and functional materials. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations.

Molecular Structure and Spectroscopic Correlation

The structural attributes of this compound directly inform its spectroscopic characteristics. The presence of magnetically distinct protons and carbons in the methyl and phenyl groups gives rise to characteristic signals in NMR spectra. The carbon-carbon triple bond and the Si-C bonds produce distinct vibrational modes observable in FT-IR spectroscopy. Finally, the molecule's mass and fragmentation patterns upon ionization are elucidated by mass spectrometry.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of organosilicon compounds like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity. The use of a solvent free of particulate matter is crucial for obtaining sharp spectral lines.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). In many deuterated solvents, a residual solvent peak can also be used for referencing.

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main regions corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the dimethylsilyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.55 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

| ~0.45 | Singlet | 6H | Methyl Protons (Si-(CH₃)₂) |

Data is referenced against residual CHCl₃ in CDCl₃.

Interpretation:

-

The multiplet in the aromatic region (δ 7.30-7.55 ppm) is indicative of the protons on the two phenyl rings. The complex splitting pattern arises from the coupling between ortho, meta, and para protons.

-

The sharp singlet at approximately 0.45 ppm corresponds to the six equivalent protons of the two methyl groups attached to the silicon atom. The upfield chemical shift is characteristic of protons on a methyl group bonded to silicon. The singlet nature of this peak confirms the magnetic equivalence of all six methyl protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~132.0 | Aromatic Carbons (ipso-C of C₆H₅) |

| ~129.5 | Aromatic Carbons (ortho-C of C₆H₅) |

| ~128.4 | Aromatic Carbons (meta-C of C₆H₅) |

| ~123.0 | Aromatic Carbons (para-C of C₆H₅) |

| ~105.0 | Acetylenic Carbon (Si-C≡C) |

| ~90.0 | Acetylenic Carbon (C≡C-Ph) |

| ~-1.0 | Methyl Carbon (Si-CH₃) |

Interpretation:

-

The signals in the aromatic region (δ 123.0-132.0 ppm) correspond to the different carbon environments within the phenyl rings.

-

The two distinct signals for the acetylenic carbons (δ ~105.0 and ~90.0 ppm) confirm the presence of the C≡C triple bond. The carbon directly attached to the silicon atom (Si-C≡C) is typically found at a different chemical shift compared to the carbon bonded to the phenyl group (C≡C-Ph).

-

The upfield signal at approximately -1.0 ppm is characteristic of the methyl carbons directly bonded to the silicon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~2960 | C-H stretch (aliphatic, -CH₃) | Medium |

| ~2155 | C≡C stretch (alkyne) | Medium-Strong |

| ~1488 | C=C stretch (aromatic ring) | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~840 | Si-C stretch | Strong |

| ~755, ~690 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation:

-

Aromatic C-H Stretch: The band around 3060 cm⁻¹ is characteristic of the C-H stretching vibrations of the phenyl rings.

-

Aliphatic C-H Stretch: The absorption near 2960 cm⁻¹ is attributed to the C-H stretching of the methyl groups attached to the silicon atom.

-

Alkyne C≡C Stretch: A key diagnostic peak is the C≡C stretching vibration, which appears around 2155 cm⁻¹. The position and intensity of this band are characteristic of a disubstituted alkyne. A similar compound, 6,6′-bis(phenylethynyl)-2,2′-bipyridine, shows a C≡C stretching frequency at 2207 cm⁻¹.[2]

-

Aromatic C=C Stretch: The absorption at approximately 1488 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings.

-

Si-CH₃ Deformation: The strong band around 1250 cm⁻¹ is a characteristic absorption for the symmetric deformation (scissoring) of the Si-CH₃ group.

-

Si-C Stretch: The strong absorption around 840 cm⁻¹ is assigned to the Si-C stretching vibration.

-

Aromatic C-H Bending: The strong bands at approximately 755 cm⁻¹ and 690 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the monosubstituted phenyl rings.

Caption: Correlation of key vibrational modes to observed FT-IR peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation and peak shape.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio and detected.

Mass Spectral Data

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Expected Molecular Ion:

-

C₁₈H₁₆Si: Calculated Molecular Weight = 260.10 g/mol

Expected Fragmentation Pattern:

The fragmentation of organosilicon compounds often involves cleavages at the bonds to the silicon atom. For this compound, the following fragmentation pathways are plausible:

-

Loss of a methyl group (-CH₃): This would result in a fragment ion with m/z = 245. This is often a prominent peak in the mass spectra of dimethylsilyl compounds.

-

Loss of a phenylacetylene group (-C≡C-C₆H₅): Cleavage of the Si-C(alkynyl) bond would lead to a fragment with m/z = 159.

-

Loss of a phenyl group (-C₆H₅): This would result in a fragment ion with m/z = 183.

-

Formation of a tropylium ion: Rearrangement of a benzyl-containing fragment can lead to the stable tropylium ion at m/z = 91.

-

Phenyl cation: A fragment corresponding to the phenyl cation at m/z = 77 is also expected.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the dimethylsilyl and phenylethynyl groups. The FT-IR spectrum clearly identifies the characteristic vibrational modes of the alkyne, aromatic, and Si-CH₃ functionalities. Mass spectrometry allows for the determination of the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis serves as an essential reference for the unambiguous identification and characterization of this compound in research and development settings.

References

An In-depth Technical Guide to Bis(phenylethynyl)dimethylsilane: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Materials Science

Bis(phenylethynyl)dimethylsilane, with the chemical formula C₁₈H₁₆Si and CAS Number 2170-08-3, is an organosilicon compound of significant interest in the fields of polymer chemistry and materials science.[1][2][3] Structurally, it features a central silicon atom bonded to two methyl groups and two phenylethynyl groups. This unique combination of a flexible dimethylsilyl linker and rigid, reactive phenylethynyl moieties imparts a desirable balance of processability and high-performance characteristics to the materials derived from it.[4][5] The ethynyl groups are particularly notable for their ability to undergo thermal cross-linking reactions, leading to the formation of highly stable, networked polymers.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this important monomer, tailored for researchers and professionals in chemical and materials development.

Historical Context and Synthesis

While the precise first synthesis of this compound is not readily detailed in seminal, dedicated publications, its importance emerged with the development of silicon-containing polymers. A key advancement in this area was documented by Robert J. P. Corriu and his team in their 1992 work on poly[(silylene)diacetylenes].[6][7][8][9] This research established the role of monomers like this compound as foundational units for creating highly heat-resistant polymers. The synthesis is principally achieved through a Grignard coupling reaction, a cornerstone of organometallic chemistry.[7]

Causality of Experimental Design

The chosen synthetic route leverages the nucleophilic character of an organomagnesium (Grignard) reagent and the electrophilicity of a silicon halide.

-

Formation of the Grignard Reagent: The process begins with the formation of phenylethynylmagnesium bromide. Phenylacetylene, a weak acid, is deprotonated by a strong Grignard reagent like ethylmagnesium bromide. This in-situ formation is crucial because terminal alkynes have an acidic proton that would quench the Grignard reagent if it were not the intended reactant.

-

Coupling Reaction: Dichlorodimethylsilane serves as the electrophilic silicon source. The two chlorine atoms are excellent leaving groups. The phenylethynylmagnesium bromide attacks the silicon center in a nucleophilic substitution reaction, displacing the chloride ions. The use of a di-halide allows for a double substitution, symmetrically adding the two phenylethynyl groups to the silicon atom.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its aprotic nature is critical, as any protic solvent (like water or alcohols) would instantly destroy the Grignard reagent.[10] Furthermore, THF effectively solvates the magnesium center of the Grignard reagent, enhancing its reactivity.[10]

-

Reaction Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. This controlled approach helps to manage the exothermic nature of the Grignard reaction and minimize the formation of side products.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established Grignard coupling procedures for organosilanes.

Step 1: Preparation of Phenylethynylmagnesium Bromide (Grignard Reagent)

-

To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous THF dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is indicated by bubbling and a gentle reflux.

-

Once the ethylmagnesium bromide is formed, add a solution of phenylacetylene in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of phenylethynylmagnesium bromide.

Step 2: Coupling with Dichlorodimethylsilane

-

Cool the freshly prepared phenylethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of dichlorodimethylsilane in anhydrous THF dropwise to the stirred Grignard reagent solution. A molar ratio of approximately 2.1:1 of Grignard reagent to dichlorodimethylsilane is recommended to ensure complete reaction.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether or a similar organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a white to light yellow crystalline solid.[5]

Physicochemical and Spectroscopic Properties

The properties of this compound are a direct reflection of its molecular structure. The silicon center maintains a tetrahedral geometry.

| Property | Value | Source(s) |

| CAS Number | 2170-08-3 | [2][3] |

| Molecular Formula | C₁₈H₁₆Si | [2] |

| Molecular Weight | 260.41 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple. It will show a singlet for the six protons of the two equivalent methyl groups attached to the silicon atom. The aromatic protons of the two phenyl groups will appear as multiplets in the aromatic region of the spectrum.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. It will show a peak for the methyl carbons, distinct peaks for the quaternary acetylenic carbons, and several peaks corresponding to the different carbon environments within the phenyl groups (ipso, ortho, meta, para).[3]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include:

-

C≡C Stretch: A sharp, medium-intensity peak around 2150-2160 cm⁻¹ characteristic of the alkyne triple bond.

-

Si-CH₃ Vibrations: A strong peak around 1250 cm⁻¹ for the Si-CH₃ symmetric deformation and peaks in the 800-850 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy: In a non-polar solvent like cyclohexane, this compound exhibits an absorption maximum (λ_max) at approximately 249 nm.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated phenylethynyl system.[12][13]

Applications in Advanced Materials

The primary utility of this compound is as a monomer or cross-linking agent for the synthesis of high-performance polymers.[1]

High-Temperature Thermosetting Resins

The phenylethynyl end groups are thermally reactive. Upon heating to high temperatures (typically >300 °C), they undergo complex cross-linking reactions to form a rigid, thermally stable polymer network. This process converts a processable oligomer or prepolymer into an infusible and insoluble thermoset material with a very high glass transition temperature (Tg) and excellent thermal stability.[4] The flexible dimethylsilyl linkage in the polymer backbone enhances the processability (e.g., lowers the melt viscosity) of the prepolymer compared to fully aromatic analogues, without significantly compromising the thermal properties of the final cured material.[4] These resins are valuable as matrices for advanced composites in the aerospace and electronics industries.[4]

Poly[(silylene)diacetylene]s

This compound can be used in oxidative coupling reactions (e.g., Hay coupling) to form poly[(dimethylsilylene)diacetylene]. These polymers are part of a class of materials with interesting electronic and optical properties due to the conjugation along the polymer backbone.[6][9] The silicon atom in the backbone influences the electronic structure and can enhance solubility and processability.

Conclusion

This compound stands as a testament to the power of molecular design in creating high-performance materials. By strategically combining a flexible silyl core with reactive, rigid phenylethynyl arms, it provides a pathway to polymers that are both processable in their initial state and exceptionally robust after thermal curing. Its synthesis via the reliable Grignard reaction makes it an accessible building block for academic and industrial research. As the demand for lightweight, heat-resistant materials continues to grow, the importance of versatile monomers like this compound in the development of next-generation composites and electronic materials is set to increase.

References

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. d-nb.info [d-nb.info]

- 7. US9073952B1 - Synthesis method for carbosilanes - Google Patents [patents.google.com]

- 8. Synthesis of Branched Silicon-Containing Arylethyleneacetylene Resin and the Performance of Casting [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

Bis(phenylethynyl)dimethylsilane molecular structure and conformation.

An In-depth Technical Guide to the Molecular Structure and Conformation of Bis(phenylethynyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a molecule of significant interest in materials science and organic electronics.[1] This document synthesizes experimental data and theoretical principles to offer an in-depth understanding of the geometric parameters, conformational preferences, and spectroscopic signatures of this versatile organosilicon compound. Key sections are dedicated to its molecular architecture, the nuanced conformational landscape dominated by the rotation of its phenylethynyl moieties, and detailed protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and application of novel organosilicon materials.

Introduction: The Significance of this compound

This compound (CAS 2170-08-3) is an organosilicon compound featuring a central dimethylsilyl group symmetrically substituted with two phenylethynyl ligands.[1] Its unique molecular architecture, which combines the flexibility and thermal stability of a siloxane-like core with the rigidity and electronic properties of conjugated phenylethynyl arms, has positioned it as a valuable building block in advanced materials.[1] Applications include the development of high-performance polymers, coatings, and adhesives where it can enhance thermal stability and mechanical strength.[1] Furthermore, its electronic characteristics make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] A thorough understanding of its three-dimensional structure and conformational behavior is paramount for the rational design of new materials with tailored properties.

Molecular Structure and Geometric Parameters

The fundamental structure of this compound consists of a central silicon atom tetrahedrally bonded to two methyl groups and two carbon atoms of the ethynyl linkers. These linkers are, in turn, bonded to phenyl groups.

Molecular Formula: C₁₈H₁₆Si[1][2]

Molecular Weight: 260.41 g/mol [1][2]

SMILES: C--INVALID-LINK--(C#Cc1ccccc1)C#Cc1ccccc1[1]

InChI: InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3[1]

While a definitive crystal structure for this compound is not publicly available, we can infer key geometric parameters from crystallographic data of closely related diaryl dimethylsilanes and from computational studies on analogous molecules.

| Parameter | Expected Value | Rationale and Supporting Evidence |

| Bond Lengths | ||

| Si-C (methyl) | ~1.85 - 1.88 Å | Typical Si-C bond lengths in organosilicon compounds. |

| Si-C (ethynyl) | ~1.84 - 1.86 Å | Similar to Si-C aryl bonds, with slight sp-character influence. |

| C≡C | ~1.20 Å | Standard triple bond length in alkynes. |

| C-C (ethynyl-phenyl) | ~1.43 Å | Typical bond length between an sp and an sp² hybridized carbon. |

| C-C (phenyl) | ~1.39 Å | Average aromatic C-C bond length. |

| C-H (phenyl) | ~1.08 Å | Standard aromatic C-H bond length. |

| C-H (methyl) | ~1.09 Å | Standard aliphatic C-H bond length. |

| Bond Angles | ||

| C(methyl)-Si-C(methyl) | ~111° | Close to the ideal tetrahedral angle, slightly larger due to steric hindrance. |

| C(ethynyl)-Si-C(ethynyl) | ~106° | Expected to be slightly compressed from the ideal tetrahedral angle. |

| C(methyl)-Si-C(ethynyl) | ~109.5° | Approximating the ideal tetrahedral angle of 109.5°. |

| Si-C≡C | ~178° - 180° | The Si-C≡C linkage is expected to be nearly linear. |

| C≡C-C(phenyl) | ~178° - 180° | The C≡C-Ph linkage is also expected to be nearly linear. |

This table presents estimated values based on standard bond lengths and angles, and data from related structures.

Conformational Analysis: The Dynamics of Phenyl Rotation

The most significant conformational flexibility in this compound arises from the rotation of the two phenyl groups around the Si-C≡C-Ph axis. This rotation is governed by a delicate balance between steric hindrance and electronic effects.

Defining the Conformation: Dihedral Angles

The conformation of the molecule can be described by two key dihedral angles, τ₁ and τ₂, which define the orientation of the phenyl rings relative to the Si-C≡C axis.

Figure 1: A simplified representation of the this compound structure highlighting the key atoms involved in defining the dihedral angle for phenyl group rotation.

Rotational Energy Landscape

Computational studies on analogous molecules, such as diphenylacetylene and 9,10-bis(phenylethynyl)anthracene, provide valuable insights into the rotational energy profile of the phenyl groups in this compound. Density Functional Theory (DFT) calculations are a common method for mapping these potential energy surfaces.

The rotation is not entirely free. While the sp-hybridized acetylene linker minimizes steric hindrance compared to a single or double bond, there is still a rotational barrier. This barrier is expected to be relatively low, allowing for significant torsional motion at room temperature.

The potential energy surface likely exhibits two low-energy regions corresponding to conformations where the phenyl rings are either coplanar or perpendicular to each other, with a small energy barrier between them. The exact preference for a planar or a staggered conformation depends on the interplay between π-conjugation (favoring planarity) and steric repulsion between the ortho-hydrogens of the phenyl rings and the methyl groups on the silicon atom.

References

An In-depth Technical Guide to the Health and Safety of Bis(phenylethynyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

Introduction

Bis(phenylethynyl)dimethylsilane (CAS No. 2170-08-3) is an organosilicon compound with a unique structure featuring a dimethylsilyl group bonded to two phenylethynyl moieties.[1] This structure imparts properties that make it a valuable precursor and intermediate in materials science, particularly in the synthesis of silicon-containing polymers and coatings.[1] Its applications can be found in the development of materials with desirable thermal and mechanical properties.[1] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for its safe handling and use in research and development.

Core Hazard Assessment

At present, there is a significant lack of comprehensive toxicological data for this compound.[2][3] The majority of available Safety Data Sheets (SDS) indicate that specific studies on acute toxicity (oral, dermal, inhalation), skin and eye irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity have not been conducted.[2][3] However, based on the available information and the chemical nature of the compound and its structural analogs, a precautionary approach is warranted.

Hazard Identification and Classification

While specific toxicological data is limited, some suppliers have classified this compound with the following hazard statements:

These classifications suggest that the compound has the potential to cause inflammation and damage upon contact with skin and eyes.

Inferred Hazards from Structurally Related Compounds

Given the data gap for this compound, it is prudent to consider the hazards associated with structurally related compounds, such as phenylsilane. Phenylsilane is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4] While this compound is a solid at room temperature and has a high flash point (>110°C), the irritant properties of related silanes suggest that it should be handled with care to avoid direct contact.[5]

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound, which are crucial for a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 2170-08-3 | [5] |

| Molecular Formula | C18H16Si | [5] |

| Molecular Weight | 260.41 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 78-81°C | [5] |

| Boiling Point | 180°C at 4 mm Hg | [5] |

| Flash Point | >110°C | [5] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to minimize the potential for inhalation of any dust or aerosols.

-

Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and potential splashes.[2]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage Workflow

The following diagram illustrates the key steps for the safe handling and storage of this compound.

References

Methodological & Application

Application Notes and Protocols for Bis(phenylethynyl)dimethylsilane as a High-Performance Crosslinking Agent in Resins

Introduction: The Pursuit of Thermally Stable and High-Strength Resin Systems

In the relentless pursuit of advanced materials with superior thermal and mechanical properties, researchers and engineers are continually exploring novel crosslinking agents that can elevate the performance of conventional resin systems. Bis(phenylethynyl)dimethylsilane emerges as a compelling candidate in this endeavor. Its unique molecular architecture, featuring two reactive phenylethynyl groups tethered to a central dimethylsilyl moiety, offers a pathway to creating highly crosslinked, thermally stable polymer networks.[1] These attributes make it a valuable tool for professionals in aerospace, electronics, and other demanding fields where material integrity under extreme conditions is paramount.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a crosslinking agent. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization of the resulting high-performance resins.

The Science Behind the Strength: Understanding the Crosslinking Mechanism

The efficacy of this compound as a crosslinking agent lies in the thermal reactivity of its terminal phenylethynyl groups. Upon heating, these groups undergo a complex series of reactions, including chain extension and cyclotrimerization, to form a rigid and highly aromatic crosslinked network. This process, often referred to as addition polymerization, proceeds without the evolution of volatile byproducts, which is a significant advantage in minimizing void formation and ensuring the dimensional stability of the cured material.

The incorporation of the dimethylsilyl linkage into the crosslinked structure imparts several desirable characteristics. The inherent flexibility of the Si-C bond can enhance the processability of the resin before curing, while the thermal stability of the siloxane bond contributes to the high-temperature performance of the final product.[2]

Visualizing the Process: From Monomer to Network

To better understand the transformation from a liquid resin to a robust solid, the following diagrams illustrate the key molecular structures and the overall workflow.

Figure 1: Conceptual workflow of crosslinking a resin matrix with this compound.

Figure 2: Step-by-step experimental workflow for resin crosslinking and characterization.

Application Protocols: A Practical Guide

The following protocols provide a general framework for utilizing this compound as a crosslinking agent. It is crucial to note that the optimal conditions, including concentration, curing temperature, and time, will depend on the specific resin system and the desired final properties. Preliminary screening experiments are always recommended.

Protocol 1: Crosslinking of an Epoxy Resin

This protocol outlines the procedure for crosslinking a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

This compound

-

Optional: Anhydride or amine curing agent (for co-curing)

-

Optional: High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP)

-

Mixing vessel

-

Vacuum oven

-

Molds for sample preparation

Procedure:

-

Formulation:

-

In a suitable mixing vessel, combine the DGEBA epoxy resin with the desired amount of this compound. A typical starting concentration range is 5-20% by weight of the resin.

-

If a co-curing agent is used, add it to the mixture according to the manufacturer's recommended stoichiometry.

-

If a solvent is required to reduce viscosity, add it sparingly.

-

-

Mixing and Degassing:

-

Thoroughly mix the components at a slightly elevated temperature (e.g., 60-80 °C) to ensure homogeneity.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles, which can lead to defects in the cured material.

-

-

Casting and Curing:

-

Pour the degassed mixture into preheated molds.

-

Place the molds in a programmable oven and execute the curing cycle. A typical curing profile involves a multi-step heating process:

-

Initial ramp to 150-180 °C for 1-2 hours to initiate the crosslinking.

-

A second ramp to 200-250 °C for 2-4 hours to advance the cure.

-

An optional post-curing step at a higher temperature (e.g., 280-350 °C) for 1-2 hours can be employed to maximize the crosslinking density and enhance thermal stability.[3]

-

-

-

Cooling and Demolding:

-

Allow the cured samples to cool slowly to room temperature to minimize thermal stress.

-

Carefully demold the samples for subsequent characterization.

-

Protocol 2: Crosslinking of a Silicone Resin

This protocol details the crosslinking of a vinyl-terminated polydimethylsiloxane (PDMS) resin.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS) resin

-

This compound

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Mixing vessel

-

Vacuum desiccator

-

Curing oven

Procedure:

-

Formulation:

-

In a clean, dry mixing vessel, combine the vinyl-terminated PDMS resin with this compound. The concentration of the crosslinking agent can be varied, typically in the range of 2-10% by weight.

-

Add the platinum catalyst at a low concentration (typically in the ppm range) to facilitate the hydrosilylation reaction between the vinyl groups of the PDMS and the Si-H bonds that can be present or formed in situ.

-

-

Mixing and Degassing:

-

Thoroughly mix the components until a homogeneous mixture is obtained.

-

Degas the mixture under vacuum to remove any dissolved gases.

-

-

Curing:

-

Cast the mixture into appropriate molds.

-

Cure the samples in an oven at a temperature typically ranging from 120 °C to 180 °C.[4] The curing time will depend on the temperature and the specific formulation, but a duration of 1-4 hours is a common starting point.

-

-

Post-Curing (Optional):

-

For applications requiring enhanced thermal stability, a post-curing step at a higher temperature (e.g., 200-250 °C) for 1-2 hours can be beneficial.

-

Characterization and Expected Outcomes

The successful crosslinking of the resin with this compound should result in a significant improvement in the material's thermal and mechanical properties. The following table summarizes the expected outcomes and the techniques used for their characterization.

| Property | Characterization Technique | Expected Outcome with this compound |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased decomposition temperature (Td) and higher char yield at elevated temperatures. |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) | Significant increase in Tg, indicating a more rigid and thermally stable network. |

| Mechanical Strength | Tensile Testing, Flexural Testing | Enhanced tensile strength, flexural modulus, and hardness due to increased crosslink density.[5] |

| Curing Profile | Differential Scanning Calorimetry (DSC), Rheometry | Exothermic peaks in DSC indicate the curing reaction. Rheometry shows an increase in viscosity and modulus during curing. |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance or reduction of the ethynyl (C≡C-H) stretching peak (around 3300 cm-1) and the C≡C stretching peak (around 2150 cm-1) after curing.[6] |

Troubleshooting and Expert Insights

-

Incomplete Curing: If the resin does not fully cure, consider increasing the curing temperature, extending the curing time, or increasing the concentration of the crosslinking agent. Ensure that the mixing of components was thorough.

-

Brittleness: A high concentration of this compound can lead to a very high crosslink density, resulting in a brittle material. To improve toughness, consider reducing the crosslinker concentration or incorporating flexible polymer chains into the resin formulation.

-

Processability: If the initial viscosity of the resin mixture is too high for the intended application (e.g., resin transfer molding), a small amount of a high-boiling point, non-reactive solvent can be used as a processing aid. However, ensure complete removal of the solvent during the curing process to avoid void formation.

Safety Precautions

-

Always work in a well-ventilated area or under a fume hood when handling this compound and other chemical reagents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use for detailed safety and handling information.

Conclusion: A Versatile Tool for High-Performance Materials

This compound stands out as a highly effective crosslinking agent for creating robust and thermally stable resin systems. Its addition polymerization mechanism, which avoids the release of volatiles, coupled with the enhanced properties imparted by the siloxane linkage, makes it an invaluable component in the formulation of advanced materials. By following the protocols and understanding the principles outlined in this guide, researchers and professionals can successfully leverage the potential of this compound to develop next-generation polymers for a wide array of demanding applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of cross-linking agents on the mechanical properties of poly (methyl methacrylate) resin [acikerisim.kent.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 5. researchgate.net [researchgate.net]

- 6. ES2373276A1 - COMPOSITION AND PROCEDURE FOR THE CROSSING OF AN EPOXY RESIN WITH AN ISOCIANATE, AND CROSSED MATERIAL OBTAINED. - Google Patents [patents.google.com]

Application Notes & Protocols: The Role of Bis(phenylethynyl)dimethylsilane Scaffolds in Advanced Organic Light-Emitting Diodes

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Fluorophores

The advancement of Organic Light-Emitting Diodes (OLEDs) from first-generation fluorescent devices to third- and fourth-generation technologies utilizing phosphorescence and Thermally Activated Delayed Fluorescence (TADF) has been driven by the sophisticated design of organic semiconductors.[1][2] The core challenge remains the efficient harvesting of all electrically generated excitons (25% singlets, 75% triplets) to achieve 100% internal quantum efficiency (IQE).[3][4] This necessitates the development of materials, particularly host and charge-transporting molecules, with high triplet energies (T₁) to effectively confine and transfer energy to the emissive dopant without quenching.

This application note explores the utility of the bis(phenylethynyl)silane structural motif, exemplified by Bis(phenylethynyl)dimethylsilane, in the design of high-performance materials for advanced OLEDs. The phenylethynyl group offers a rigid, conjugated π-system, while the central dimethylsilane core provides a unique tool for molecular engineering. The silicon atom acts as a σ-linked spacer that can disrupt full π-conjugation across the molecule. This disruption is instrumental in maintaining a high triplet energy, a critical feature for host materials in blue phosphorescent and TADF OLEDs.[5][6] Furthermore, incorporating silicon can enhance thermal stability, morphological stability (high glass transition temperature, Tg), and solubility for solution-based processing.[7][8]

While this compound itself is a foundational structure, its derivatives have emerged as powerful components in electron transport layers (ETLs) and host materials, demonstrating the potency of this molecular design strategy.

Molecular Structure and Core Physicochemical Properties

The foundational molecule, this compound, possesses a simple yet tunable structure.

Caption: Molecular structure of this compound.

Key Properties:

-

High Triplet Energy (T₁): The sp-hybridized carbons of the ethynyl group and the σ-bonded silicon atom effectively segment the π-conjugation. This prevents the lowering of the triplet energy level that often occurs in fully conjugated systems, making derivatives suitable as hosts for high-energy emitters (e.g., blue phosphors and TADF molecules).[6][9]

-

Thermal Stability: The rigid phenylethynyl units and the stable Si-C bonds contribute to high thermal and morphological stability. Derivatives often exhibit high glass transition temperatures (Tg > 100 °C), which is crucial for preventing film degradation and ensuring long operational lifetimes in OLED devices.[6][7]

-

Tunable Electronic Properties: The electronic properties, such as the HOMO and LUMO energy levels, can be precisely tuned by modifying the phenyl rings or replacing them with other aromatic systems (e.g., triazole, carbazole). This allows for the rational design of materials with specific functions, such as hole-blocking or electron-transport.[6][10]

-

Good Processability: The non-planar, bulky nature of the dimethylsilane core can disrupt intermolecular packing, improving solubility in common organic solvents for solution-based fabrication methods like spin-coating or inkjet printing.[5][11]

Applications in OLED Device Architectures

Derivatives of this compound are primarily employed as high-performance host materials or as components in charge-transporting layers.

Host Materials for Phosphorescent and TADF OLEDs

The primary role of a host material is to facilitate charge transport and transfer energy efficiently to a guest emitter molecule.[9][12] For phosphorescent (PHOLED) and TADF devices, the host must have a triplet energy higher than that of the emitter to prevent back-energy transfer and exciton quenching.[13]

A notable example is Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) , which was specifically designed as an electron-transporting host for deep-blue PHOLEDs.[6] The incorporation of the dimethylsilane core between two electron-accepting triazole moieties resulted in a material with a very high triplet energy of 2.84 eV, a high Tg of 115 °C, and excellent electron mobility.[6] This combination of properties enabled the fabrication of highly efficient deep-blue PHOLEDs with reduced efficiency roll-off at high brightness.[6]

Electron-Transporting Materials (ETMs)

An ideal ETM should possess high electron mobility to balance charge injection with the hole-transport layer (HTL) and a deep LUMO level to facilitate electron injection from the cathode.[5] Polystyrenes containing dimesitylboryl and tetraphenylsilane in their side-chains have been developed as ETMs for solution-processed OLEDs, demonstrating high triplet energies (up to 2.95 eV) and high thermal stability (Tg > 180 °C).[5] The silicon atom in these structures is key to achieving these properties, ensuring that excitons remain confined to the emissive layer.

Triplet-Triplet Annihilation Upconversion (TTA-UC)

While not a direct OLED application, the related structure 1,4-bis(phenylethynyl)benzene (BPEB) serves as an efficient UV-emitting annihilator in TTA-UC systems.[14][15][16] In this process, two low-energy triplet excitons (generated by a sensitizer) annihilate to form one high-energy singlet exciton, which then emits a higher-energy photon. This demonstrates the fundamental photophysical robustness of the bis(phenylethynyl) scaffold in managing triplet-state dynamics.

Performance Data Summary

The table below summarizes the performance of an OLED device employing a functionalized bis(phenylethynyl)silane derivative, highlighting its impact on device efficiency and color purity.

| Device Role | Material | Emitter | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |

| Host / ETL | SiTAZ | FIr6 | 15.5 | >1000 | (0.16, 0.22) | [6] |

-

EQE: External Quantum Efficiency

-

ETL: Electron Transport Layer

-

SiTAZ: Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane

-

FIr6: Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')-tetrakis(1-pyrazolyl)borate

This data demonstrates that by incorporating the silane moiety into a well-designed molecular structure, it is possible to achieve high efficiency and deep-blue emission, one of the most challenging goals in OLED technology.[6]

Experimental Protocol: Fabrication of a Vacuum-Deposited PHOLED

This section provides a standardized protocol for the fabrication of a multilayer PHOLED using vacuum thermal evaporation. This method is preferred for small-molecule semiconductors due to the high purity and uniformity of the resulting films.[9][17] A hypothetical host material based on the this compound scaffold (referred to as "Si-Host") is used in the emissive layer.

Causality and Self-Validation:

This multi-layer "p-i-n" structure is designed to control charge injection, transport, and recombination. Each layer has a specific function, and its inclusion is critical for high performance. The PEDOT:PSS layer reduces the injection barrier for holes, while the TAPC and Si-Host/Emitter layers guide holes and electrons, respectively, into the emissive zone.[10][18] The TPBi layer blocks holes from reaching the cathode, confining recombination to the emissive layer. The final device characteristics (turn-on voltage, efficiency, emission spectrum) serve as a validation of the process. A high turn-on voltage might indicate poor energy level alignment or contamination at an interface, while a broad or shifted spectrum could suggest degradation or exciton leakage.

Caption: Workflow for fabricating a multilayer vacuum-deposited OLED.

Step-by-Step Methodology:

-

Substrate Preparation:

-

1.1 Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially sonicated in baths of detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

1.2 Drying: Substrates are dried under a stream of high-purity nitrogen gas.

-

1.3 Surface Treatment: The cleaned substrates are treated with UV-Ozone for 15 minutes immediately before loading into the deposition system. This removes organic residues and increases the ITO work function, improving hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

2.1 Spin-Coating: Inside a nitrogen-filled glovebox, a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface to form a uniform film of ~40 nm.

-

2.2 Annealing: The substrates are then annealed on a hotplate at 150 °C for 15 minutes to remove residual water.

-

-

Vacuum Deposition of Organic Layers & Cathode:

-

3.1 System Pump-Down: The substrates are immediately transferred to a high-vacuum thermal evaporation chamber, which is pumped down to a base pressure below 5 x 10⁻⁷ Torr.

-

3.2 Hole-Transport Layer (HTL): 40 nm of TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) is deposited at a rate of ~1.0 Å/s.

-

3.3 Emissive Layer (EML): The Si-Host material and the phosphorescent emitter (e.g., an Iridium complex) are co-evaporated from separate sources. A typical doping concentration is 5-10% for the emitter. The total layer thickness is 30 nm, deposited at a rate of ~1.0 Å/s. Precise rate control via quartz crystal monitors is critical.

-

3.4 Hole-Blocking/Electron-Transport Layer (HBL/ETL): 40 nm of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) is deposited at a rate of ~1.0 Å/s.

-